3-(Pyridin-4-yl)oxane-3-carboxylic acid
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Overview
Description
3-(Pyridin-4-yl)oxane-3-carboxylic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of oxane and pyridine, featuring a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)oxane-3-carboxylic acid typically involves the reaction of pyridine derivatives with oxane precursors under controlled conditions. One common method involves the use of pyridine-4-carboxylic acid as a starting material, which is then functionalized to introduce the oxane ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
3-(Pyridin-4-yl)oxane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: A simpler derivative of pyridine with a carboxylic acid group.
Oxane derivatives: Compounds with similar oxane ring structures but different functional groups.
Pyrazolo[3,4-b]pyridines: Heterocyclic compounds with a fused pyrazole and pyridine ring system.
Uniqueness
3-(Pyridin-4-yl)oxane-3-carboxylic acid is unique due to its combination of a pyridine ring and an oxane ring with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-pyridin-4-yloxane-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(14)11(4-1-7-15-8-11)9-2-5-12-6-3-9/h2-3,5-6H,1,4,7-8H2,(H,13,14) |
InChI Key |
GLPBJTFFUHXSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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